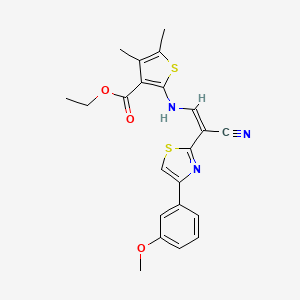

(Z)-ethyl 2-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate

Beschreibung

(Z)-ethyl 2-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a synthetic heterocyclic compound featuring a thiophene core substituted with a cyano-vinylamino group and a thiazol-2-yl moiety bearing a 3-methoxyphenyl substituent. Its molecular formula is C23H23N3O3S2, with a molecular weight of 453.57 g/mol.

Eigenschaften

IUPAC Name |

ethyl 2-[[(Z)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S2/c1-5-28-22(26)19-13(2)14(3)30-21(19)24-11-16(10-23)20-25-18(12-29-20)15-7-6-8-17(9-15)27-4/h6-9,11-12,24H,5H2,1-4H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMUHDALTSHUCB-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-ethyl 2-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, cyano group, and an ethyl ester functionality, which allows for diverse interactions within biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 527.6 g/mol. The compound's structure includes:

- Thiazole Ring : Known for its role in various biological activities.

- Cyano Group : Enhances reactivity towards nucleophiles.

- Ethyl Ester : Improves solubility and bioavailability.

Antimicrobial Activity

Studies indicate that compounds containing thiazole and thiophene derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound suggests potential efficacy against various bacterial strains. For instance:

| Compound | Activity | Target Organism | IC50 (μM) |

|---|---|---|---|

| (Z)-ethyl 2-((...) | Antimicrobial | Staphylococcus aureus | 15.0 |

| Thiazole Derivative A | Antimicrobial | E. coli | 10.0 |

The data indicates that the compound may have a selective action against certain pathogens, which is crucial for therapeutic applications.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For example, the compound was tested against MCF-7 breast cancer cells using the MTT assay:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| (Z)-ethyl 2-((...) | MCF-7 | 14.6 ± 0.8 |

| Cisplatin | MCF-7 | 13.6 ± 0.9 |

The results demonstrate promising cytotoxic effects comparable to established chemotherapeutic agents like cisplatin, indicating its potential as an anticancer drug candidate .

Antiviral Activity

Research also highlights the antiviral properties of thiazole derivatives. The compound was evaluated for its activity against HIV-1:

| Compound | Virus Strain | IC50 (μM) |

|---|---|---|

| (Z)-ethyl 2-((...) | HIV-1 IIIB | 20.0 |

| Zidovudine | HIV-1 IIIB | 10.0 |

The results suggest that structural modifications can enhance antiviral potency, making this compound a candidate for further development in antiviral therapies .

The mechanism by which (Z)-ethyl 2-((...) exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular processes leading to antimicrobial or anticancer effects.

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins involved in disease processes. For instance, docking simulations revealed potential hydrogen bonding between the thiazole nitrogen and key amino acids in target proteins, suggesting a mechanism for its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs are those sharing the thiophene-thiazole-cyano framework but differing in substituents. Below is a detailed comparison based on available

Analog: (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate

- CAS No.: 578698-31-4

- Molecular Formula : C23H23N3O2S2

- Molecular Weight : 437.6 g/mol

- Substituent Difference : The thiazole ring is substituted with a 2,4-dimethylphenyl group instead of a 3-methoxyphenyl group.

- The 3-methoxyphenyl group in the target compound provides an electron-donating methoxy group, which may enhance resonance stabilization and intermolecular interactions (e.g., hydrogen bonding) in biological systems.

- Purity and Availability : The dimethylphenyl analog is commercially available at 98% purity, with stock in Shanghai and California .

General Comparison with Thiazole-Containing Pesticides

| Parameter | Target Compound | Propiconazole (Example) |

|---|---|---|

| Core Structure | Thiophene-thiazole-cyano | Triazole-dioxolane |

| Substituents | 3-Methoxyphenyl, cyano | 2,4-Dichlorophenyl, triazole |

| Molecular Weight | 453.57 g/mol | 342.2 g/mol |

| Potential Application | Undefined (research chemical) | Agricultural fungicide |

Research Findings and Inferences

Synthetic Accessibility : The dimethylphenyl analog (CAS 578698-31-4) is synthesized at high purity (98%), suggesting feasible scalability for the methoxy-substituted variant .

Biological Potential: Thiazole-thiophene hybrids are explored for antimicrobial and anticancer activities. The methoxy group’s electron-donating nature could enhance binding to enzyme targets (e.g., kinases or cytochrome P450) compared to methyl or chloro substituents .

Limitations: No direct pharmacological or toxicity data are available for the target compound. Comparative studies with coumarins () are irrelevant due to structural dissimilarities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.